Trequinsin hydrochloride

Beschreibung

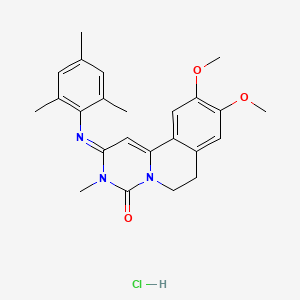

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZZBVPTHVXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79855-88-2 (Parent) | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045806 | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78416-81-6 | |

| Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trequinsin Hydrochloride's Effect on cGMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of Trequinsin (B1217036) hydrochloride on the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). It details the compound's mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.

Core Mechanism of Action

Trequinsin hydrochloride is an exceptionally potent, cell-permeable small molecule inhibitor of phosphodiesterase 3 (PDE3), also known as the cGMP-inhibited phosphodiesterase.[1][2] Its primary mechanism involves the direct inhibition of the PDE3 enzyme, which is responsible for the hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP). However, a significant and functionally important consequence of its action is the elevation of intracellular cGMP levels.[1][3][4]

The precise mechanism by which a PDE3 inhibitor elevates cGMP is multifaceted and may be cell-type specific:

-

Direct PDE Inhibition: While PDE3 primarily targets cAMP for degradation, its activity is allosterically inhibited by cGMP. Trequinsin directly blocks the catalytic site of PDE3, preventing cAMP hydrolysis.

-

Observed cGMP Increase: Despite its classification as a cAMP-preferring PDE inhibitor, experimental evidence, particularly in human sperm, demonstrates that this compound treatment leads to a significant increase in intracellular cGMP, while cAMP levels remain unchanged.[3][4] This suggests a more complex mechanism than simple PDE3 inhibition alone. The elevation of cGMP is a key factor in the compound's physiological effects, including the enhancement of sperm motility.[3][5][6]

-

Potential for Efflux Inhibition: Some studies on related compounds suggest that certain PDE inhibitors may also block the cellular efflux of cGMP, mediated by multidrug resistance proteins (MRPs), leading to its intracellular accumulation.[7] While not definitively shown for Trequinsin in the available literature, this remains a plausible contributing mechanism.

dot

Caption: Trequinsin's primary action as a direct inhibitor of the PDE3 enzyme.

Quantitative Data Summary

This compound's potency has been quantified in various assays. The following table summarizes key inhibitory and effective concentrations.

| Parameter | Value | Cell/Enzyme System | Reference |

| PDE3 Inhibition (IC₅₀) | 250 - 300 pM | cGMP-inhibited phosphodiesterase | [1][2] |

| Platelet Aggregation Inhibition (IC₅₀) | 50 pM | Arachidonic acid-induced (human) | [1][2] |

| Intracellular Ca²⁺ Increase (EC₅₀) | 6.4 µM | Human Sperm | [3] |

Experimental Protocols

The determination of this compound's effect on cGMP involves specific and sensitive measurement techniques.

3.1. Measurement of Intracellular cGMP Levels

A common method to quantify changes in intracellular cGMP is through competitive immunoassays (such as ELISA) or, as cited in key studies, by high-performance liquid chromatography (HPLC).[3][4]

Protocol Outline (Based on HPLC Method):

-

Cell Preparation: Prepare cell suspensions (e.g., human sperm) in an appropriate buffer and divide into control and treatment groups.

-

Incubation: Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period at 37°C. A positive control, such as the non-specific PDE inhibitor IBMX, is often included.[3]

-

Lysis and Extraction: Terminate the reaction by adding a cold stop solution (e.g., ethanol (B145695) or trichloroacetic acid) to lyse the cells and precipitate proteins.

-

Centrifugation: Pellet the cellular debris by centrifugation at high speed.

-

Sample Preparation: Collect the supernatant containing the cyclic nucleotides. The sample may require derivatization or concentration depending on the detection method.

-

HPLC Analysis: Inject the prepared sample into a reverse-phase HPLC system (RP-HPLC).

-

Detection and Quantification: Use a UV detector to identify and quantify the cGMP peak based on its retention time and peak area compared to a known cGMP standard curve. The results are typically normalized to cell number or protein concentration.

dot

Caption: Experimental workflow for measuring intracellular cGMP via HPLC.

3.2. PDE3 Inhibition Assay

To determine the IC₅₀ value, a phosphodiesterase activity assay is performed.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer containing a known amount of purified PDE3 enzyme, the substrate ([³H]-cAMP), and varying concentrations of this compound.

-

Incubation: Allow the reaction to proceed for a set time at 30-37°C.

-

Termination: Stop the reaction, often by boiling.

-

Conversion: Add snake venom nucleotidase, which converts the product ([³H]-AMP) into [³H]-adenosine.

-

Separation: Separate the charged substrate ([³H]-cAMP) from the uncharged product ([³H]-adenosine) using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Analysis: Plot the percentage of inhibition against the logarithm of Trequinsin concentration to calculate the IC₅₀ value.

Signaling Pathways and Physiological Consequences

The elevation of intracellular cGMP by this compound has significant downstream physiological effects, primarily related to smooth muscle relaxation and inhibition of platelet activation.

-

Vasodilation: In vascular smooth muscle cells, elevated cGMP activates Protein Kinase G (PKG), which phosphorylates several targets. This leads to a decrease in intracellular Ca²⁺ concentration and desensitization of the contractile machinery to Ca²⁺, resulting in muscle relaxation and vasodilation. This effect underlies Trequinsin's utility as an antihypertensive agent.[1][2]

-

Inhibition of Platelet Aggregation: In platelets, the cGMP/PKG pathway inhibits multiple stages of activation, including calcium mobilization, granule release, and integrin activation, thereby preventing aggregation.[1] Trequinsin is an extremely potent inhibitor of platelet aggregation, with an IC₅₀ value significantly lower than its PDE3 inhibition IC₅₀, highlighting the critical role of the cGMP pathway in this process.[1][2]

-

Sperm Motility: In human sperm, Trequinsin-induced increases in cGMP, along with Ca²⁺ influx via CatSper channels, are associated with increased hyperactivated motility, a critical factor for fertilization.[3][4][8]

dot

Caption: Downstream effects of cGMP modulation in target cells.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 5. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trequinsin Hydrochloride in Vasodilation Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin (B1217036) hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By preventing the breakdown of these second messengers, trequinsin hydrochloride effectively increases their intracellular concentrations, leading to the activation of downstream signaling pathways that result in smooth muscle relaxation and vasodilation.[2] This property makes it a valuable tool for studying vasodilation and a potential therapeutic agent for hypertension.[3]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo vasodilation experiments.

Mechanism of Action

This compound exerts its vasodilatory effect by inhibiting the PDE3 enzyme in vascular smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[1] Elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]

Figure 1: Signaling pathway of this compound-induced vasodilation.

Data Presentation

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (PDE3 Inhibition) | 250 pM | cGMP-inhibited phosphodiesterase | [1][4] |

| IC₅₀ (Platelet Aggregation) | 50 pM | Arachidonic acid-induced human platelets | [4] |

| EC₅₀ (Intracellular Ca²⁺ increase) | 6.4 µM | Human Sperm | [4] |

Experimental Protocols

In Vitro Vasodilation Assay: Ex Vivo Aortic Ring Model

This protocol describes the assessment of the vasodilatory effects of this compound on isolated aortic rings from rats.

Materials:

-

This compound

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Acetylcholine (B1216132) (ACh)

-

Organ bath system with force transducers

-

Dissection microscope and tools

-

95% O₂ / 5% CO₂ gas mixture

Procedure:

-

Aortic Ring Preparation:

-

Mounting and Equilibration:

-

Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Induce contraction with phenylephrine (1 µM).

-

Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

-

-

Vasodilation Assessment:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.

-

Add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the phenylephrine-induced contraction.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

-

In Vivo Vasodilation Assay: Blood Pressure Measurement in Rats

This protocol outlines the procedure for measuring the effect of this compound on blood pressure in anesthetized rats.[7]

Materials:

-

This compound

-

Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats

-

Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture)

-

Saline solution (0.9% NaCl) with heparin

-

Pressure transducer and data acquisition system

-

Catheters

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.[7]

-

Connect the arterial catheter to a pressure transducer to record blood pressure.

-

-

Stabilization:

-

Allow the animal to stabilize for at least 30 minutes after surgery until a steady blood pressure reading is obtained.

-

-

Drug Administration:

-

Administer a bolus intravenous injection of this compound at various doses.

-

Alternatively, administer the drug via oral gavage for assessing oral bioavailability and efficacy.

-

-

Blood Pressure Monitoring:

-

Continuously monitor and record the mean arterial pressure (MAP), systolic, and diastolic blood pressure before and after drug administration.

-

-

Data Analysis:

-

Calculate the change in blood pressure from the baseline for each dose.

-

Determine the dose-response relationship for the hypotensive effect of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro vasodilation experiment.

Figure 2: Experimental workflow for an in vitro vasodilation assay.

References

- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. Trequinsin, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening with Trequinsin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction Trequinsin (B1217036) hydrochloride is a highly potent and cell-permeable inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] With an IC₅₀ value in the picomolar range for PDE3, it is one of the most potent inhibitors in its class.[1] This makes Trequinsin an invaluable tool in high-throughput screening (HTS) campaigns, serving as a reference positive control for identifying novel PDE3 inhibitors. Furthermore, recent HTS studies have unveiled novel pharmacological activities of Trequinsin, such as its ability to increase intracellular calcium ([Ca²⁺]i) in human sperm by activating CatSper channels, highlighting its utility in broader screening applications beyond PDE3 inhibition.[2][3][4][5] This document provides detailed protocols and data for using Trequinsin hydrochloride in HTS assays.

Mechanism of Action & Signaling Pathways

Trequinsin's primary mechanism of action is the potent inhibition of the cGMP-inhibited phosphodiesterase (PDE3). PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE3, Trequinsin prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP activates downstream effectors like Protein Kinase A (PKA), resulting in physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.[1]

A secondary, novel mechanism was identified through an HTS campaign focused on sperm motility.[2][3] In human sperm, Trequinsin activates the cation channel of sperm (CatSper), leading to an influx of Ca²⁺.[2][3][5] It also elevates intracellular cGMP and partially inhibits sperm potassium channels.[2][3] This multifaceted activity results in increased sperm hyperactivation, a key aspect of fertilization.[2][5]

Quantitative Data

The following table summarizes key quantitative metrics for this compound's biological activity, making it a well-characterized control compound for HTS assays.

| Parameter | Target/Assay | Species/System | Value | Reference |

| IC₅₀ | PDE3 (cGMP-inhibited) | - | 250 pM | |

| IC₅₀ | PDE3A | T84 human colonic adenocarcinoma cell lysates | 40 pM | [1] |

| IC₅₀ | PDE3B | T84 human colonic adenocarcinoma cell lysates | 30 pM | [1] |

| IC₅₀ | Arachidonic acid-induced platelet aggregation | Human | 50 pM | [1] |

| EC₅₀ | Intracellular Ca²⁺ ([Ca²⁺]i) increase | Human Sperm | 6.4 µM | [2] |

| Kᵢ | Multidrug resistant protein 5 (MRP5) | Chinese hamster lung fibroblasts | 240 nM | [1] |

Experimental Protocols

Protocol 1: HTS for PDE3 Inhibitors using a Biochemical Assay

This protocol describes a generic, miniaturized (384-well plate) biochemical assay to screen for inhibitors of PDE3. Trequinsin is used as the positive control.

1. Principle: The assay measures the level of cAMP remaining after a reaction with the PDE3 enzyme. A competitive immunoassay format, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), is commonly used. In this format, a Europium (Eu)-labeled anti-cAMP antibody and a ULight™-cAMP tracer compete for binding. High PDE3 activity results in low cAMP levels, allowing the antibody to bind the tracer, generating a high TR-FRET signal. Inhibition of PDE3 leads to high cAMP levels, which displaces the tracer from the antibody, resulting in a low TR-FRET signal.

2. Materials:

-

This compound (e.g., Tocris, R&D Systems)

-

Recombinant Human PDE3 enzyme

-

cAMP (substrate)

-

Assay Buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4)

-

Test compounds dissolved in DMSO

-

Positive Control: Trequinsin HCl (10-point, half-log dilution series, e.g., 1 µM top concentration)

-

Negative Control: DMSO vehicle

-

Detection Reagents (e.g., LANCE® Ultra cAMP Detection Kit)

-

384-well, low-volume, white assay plates

-

Plate reader capable of TR-FRET detection

3. Method:

-

Compound Plating: Using an acoustic liquid handler or pintool, dispense 50 nL of test compounds, Trequinsin controls, or DMSO into the wells of a 384-well assay plate.

-

Enzyme Addition: Add 5 µL of PDE3 enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

-

Reaction Initiation: Add 5 µL of cAMP substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination & Detection: Add 10 µL of the TR-FRET detection reagent mix (containing Eu-anti-cAMP antibody and ULight-cAMP tracer, prepared according to the manufacturer's instructions). This step stops the enzymatic reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Protocol 2: HTS for Modulators of Intracellular Calcium ([Ca²⁺]i) in Sperm

This protocol is adapted from studies that identified Trequinsin's effect on sperm calcium influx and can be used to screen for other compounds with similar activity.[2][3][6]

1. Principle: The assay measures changes in intracellular free calcium in populations of live human sperm. Sperm are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to Ca²⁺, the dye's fluorescence intensity increases significantly. The assay is run on a microplate reader with automated liquid handling to measure a baseline fluorescence, inject the test compounds, and then monitor the subsequent change in fluorescence over time.[2][6]

2. Materials:

-

Human semen samples from healthy donors.

-

Sperm preparation media (e.g., Human Tubal Fluid medium).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Test compounds dissolved in DMSO.

-

Positive Control: Trequinsin HCl (e.g., 40 µM) or Progesterone (3.6 µM).[2]

-

Negative Control: DMSO vehicle.

-

384-well, black, clear-bottom assay plates.

-

Fluorescent microplate reader with liquid handling capabilities (e.g., FlexStation 3).

3. Method:

-

Sperm Preparation: Prepare motile sperm from semen samples using a density gradient centrifugation method. Resuspend the final pellet in capacitating medium to a concentration of ~5 x 10⁶ cells/mL.

-

Dye Loading: Add Fluo-4 AM (final concentration 10 µM) and Pluronic F-127 (final concentration 0.05%) to the sperm suspension. Incubate for 60 minutes at 37°C in the dark.

-

Washing and Plating: Wash the dye-loaded sperm twice by centrifugation to remove extracellular dye. Resuspend in fresh medium and dispense 100 µL of the cell suspension into each well of the 384-well plate.

-

Plate Incubation: Centrifuge the plate briefly to bring cells to the bottom and incubate for 15-20 minutes at 37°C.

-

Assay Execution on Plate Reader: a. Place the plate into the reader, pre-set to 37°C. b. Baseline Reading: Measure fluorescence for 20 seconds (excitation ~485 nm, emission ~525 nm). c. Compound Addition: The instrument's integrated liquid handler adds 25 µL of test compound, Trequinsin (positive control), or DMSO (negative control) from a separate compound plate. d. Post-Injection Reading: Immediately continue to measure fluorescence for an additional 3-5 minutes to capture the kinetic response of [Ca²⁺]i change.

-

Data Analysis: The response is typically measured as the maximum fluorescence signal post-injection minus the average baseline fluorescence.

Data Analysis and Quality Control

A critical step in any HTS campaign is to ensure the assay is robust and reliable. The Z'-factor (Z-prime factor) is a statistical parameter used for this purpose.[7][8][9]

Z'-Factor Calculation: The Z'-factor reflects the separation between the positive and negative control distributions. It is calculated using the means (µ) and standard deviations (σ) of the controls.

Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

Where:

-

µ_pc = mean of the positive control (e.g., Trequinsin)

-

σ_pc = standard deviation of the positive control

-

µ_nc = mean of the negative control (e.g., DMSO)

-

σ_nc = standard deviation of the negative control

Interpretation of Z'-Factor:

-

0 < Z' < 0.5: A marginal assay; may require optimization.[8][10]

-

Z' < 0: An unsuitable assay; the signals of the controls overlap.[8][10]

An assay validation should be performed by running several plates with only positive and negative controls to ensure the Z'-factor is consistently above 0.5 before starting the full screen.

References

- 1. This compound (78416-81-6) for sale [vulcanchem.com]

- 2. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 6. Drug discovery for male subfertility using high-throughput screening: a new approach to an unsolved problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. assay.dev [assay.dev]

- 9. Z-factor - Wikipedia [en.wikipedia.org]

- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Trequinsin Hydrochloride: Application Notes and Protocols for Hypertension Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin (B1217036) hydrochloride, also known as HL-725, is a potent and orally active antihypertensive agent.[1] It functions as a highly selective phosphodiesterase 3 (PDE3) inhibitor, leading to vasodilation and a subsequent reduction in systemic blood pressure.[1] This document provides a summary of the available data and generalized protocols for the investigation of trequinsin hydrochloride in common animal models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its antihypertensive effect primarily through the inhibition of PDE3. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE3, trequinsin increases the intracellular levels of these second messengers in vascular smooth muscle cells. Elevated cAMP and cGMP levels lead to the activation of protein kinases that ultimately cause vasodilation, a decrease in total peripheral resistance, and a lowering of arterial blood pressure.

Trequinsin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE3 [label="Phosphodiesterase 3 (PDE3)"]; cAMP_cGMP [label="↑ cAMP & cGMP"]; PKA_PKG [label="Activation of\nProtein Kinase A (PKA) &\nProtein Kinase G (PKG)"]; Vasc_Smooth_Muscle [label="Vascular Smooth\nMuscle Relaxation"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPR [label="↓ Total Peripheral\nResistance"]; BP [label="↓ Blood Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Trequinsin -> PDE3 [label="inhibits"]; PDE3 -> cAMP_cGMP [label="degradation of", dir=back]; cAMP_cGMP -> PKA_PKG; PKA_PKG -> Vasc_Smooth_Muscle; Vasc_Smooth_Muscle -> Vasodilation; Vasodilation -> TPR; TPR -> BP; }

Signaling pathway of this compound's antihypertensive effect.

Data Presentation

Due to the limited availability of full-text articles in the public domain, a comprehensive quantitative data summary from primary literature is not possible at this time. The seminal work by Lal et al. (1984) describes trequinsin as a potent antihypertensive agent in spontaneously hypertensive rats (SHR) and anesthetized normotensive cats, but specific data on the percentage of blood pressure reduction, heart rate changes, and dose-responses are contained within the full-text article which could not be accessed.[1]

Researchers are strongly encouraged to consult the full text of this and other relevant publications to obtain detailed quantitative data for comparative analysis.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound in common animal models of hypertension. These should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the detailed methodologies provided in the primary literature.

Protocol 1: Oral Administration in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of orally administered this compound in a genetic model of hypertension.

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Materials:

-

This compound

-

Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in distilled water)

-

Oral gavage needles

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

-

Acclimation: Acclimate rats to the housing facility and handling procedures for at least one week prior to the experiment.

-

Baseline Measurement: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3-5 consecutive days to establish a stable baseline.

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

-

Administration:

-

Divide SHR into treatment and vehicle control groups.

-

Administer this compound or vehicle orally via gavage at a consistent time each day.

-

The WKY group should receive the vehicle.

-

-

Blood Pressure Monitoring:

-

Measure SBP, DBP, and HR at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

-

For chronic studies, continue daily administration and weekly blood pressure measurements.

-

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each animal.

-

Compare the effects of this compound treatment to the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).

-

A [label="Acclimation & Baseline BP Measurement"]; B [label="Randomization of SHR into Groups\n(Treatment vs. Vehicle)"]; C [label="Oral Administration\n(Trequinsin or Vehicle)"]; D [label="Blood Pressure & Heart Rate Monitoring\n(Acute or Chronic)"]; E [label="Data Analysis & Comparison", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; }

Experimental workflow for oral administration in SHR.

Protocol 2: Intravenous Administration in Anesthetized Normotensive or Hypertensive Animals

Objective: To determine the direct hemodynamic effects of this compound when administered intravenously.

Animal Model:

-

Normotensive cats or dogs.

-

Renal hypertensive dogs or other induced hypertensive models.

Materials:

-

This compound

-

Sterile saline for injection

-

Anesthetic agents (e.g., pentobarbital, isoflurane)

-

Surgical instruments for catheterization

-

Arterial catheter

-

Pressure transducer and recording system

-

Intravenous catheter

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the animal using a standard, approved protocol.

-

Surgically expose and cannulate a femoral or carotid artery for direct blood pressure measurement.

-

Cannulate a femoral or jugular vein for drug administration.

-

Allow the animal's physiological parameters to stabilize.

-

-

Baseline Measurement: Record baseline mean arterial pressure (MAP), SBP, DBP, and HR for a stable period (e.g., 15-30 minutes).

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

-

Administration:

-

Administer this compound as a bolus injection or a continuous infusion through the intravenous catheter.

-

Administer equivalent volumes of saline to a control group.

-

-

Hemodynamic Monitoring: Continuously record MAP, SBP, DBP, and HR throughout the administration period and for a sufficient duration afterward to observe the full effect and recovery.

-

Data Analysis:

-

Determine the maximum change in hemodynamic parameters from baseline.

-

Calculate the duration of the effect.

-

Analyze dose-response relationships if multiple doses are tested.

-

A [label="Anesthesia & Surgical Preparation\n(Arterial & Venous Catheterization)"]; B [label="Stabilization & Baseline\nHemodynamic Recording"]; C [label="Intravenous Administration\n(Trequinsin or Saline)"]; D [label="Continuous Hemodynamic Monitoring"]; E [label="Data Analysis\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; }

Workflow for intravenous administration in anesthetized animals.

Conclusion

This compound is a potent antihypertensive agent with a clear mechanism of action. The provided generalized protocols offer a framework for its preclinical evaluation in animal models of hypertension. It is imperative for researchers to access and critically evaluate the primary literature to obtain specific quantitative data and detailed methodologies to design robust and reproducible studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hypertension.

References

Troubleshooting & Optimization

Troubleshooting Trequinsin hydrochloride experimental variability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin (B1217036) hydrochloride. The information is designed to help address experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Trequinsin hydrochloride?

This compound is an extremely potent and cell-permeable inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE3, Trequinsin leads to an increase in intracellular levels of these second messengers, which in turn modulates various cellular processes.

Q2: What are the common experimental applications of this compound?

This compound is utilized in a variety of research applications, including:

-

Platelet Aggregation Studies: Due to its potent anti-platelet activity, it is used to investigate the role of PDE3 in platelet function and thrombosis.[1]

-

Cardiovascular Research: It is employed as a vasodilator to study its effects on smooth muscle relaxation and blood pressure regulation.[1]

-

Sperm Motility Research: Recent studies have highlighted its role in increasing sperm hyperactivation and motility through off-target effects on CatSper channels.[2][3][4][5]

-

Signal Transduction Research: It serves as a selective tool to probe the PDE3 signaling pathway in various cell types.[6]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in an organic solvent such as DMSO or ethanol (B145695) to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[7] For in vivo studies, specific formulations may be required to ensure solubility and bioavailability.

Q4: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the activation of the sperm-specific cation channel, CatSper.[2][3][8] This leads to an influx of calcium ions (Ca2+) and an increase in intracellular calcium concentration, which is independent of its PDE3 inhibitory activity.[2][3][5] This can lead to unexpected results in experiments sensitive to changes in calcium signaling.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: You are observing significant variability in the IC50 value of this compound across different experiments.

Click for troubleshooting steps

-

Verify Compound Integrity:

-

Action: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution from a new aliquot.

-

Rationale: Repeated freeze-thaw cycles or improper storage can lead to compound degradation and loss of potency.

-

-

Standardize Assay Conditions:

-

Action: Maintain consistent assay parameters, including buffer composition, pH, temperature, and incubation time.

-

Rationale: Enzyme kinetics and inhibitor binding are highly sensitive to changes in the assay environment.

-

-

Control Substrate Concentration:

-

Action: Use a substrate (cAMP or cGMP) concentration that is at or below the Michaelis-Menten constant (Km) for the PDE3 enzyme.

-

Rationale: The apparent IC50 value of a competitive inhibitor like Trequinsin is dependent on the substrate concentration. Higher substrate concentrations will lead to a higher apparent IC50.

-

-

Check for Solubility Issues:

-

Action: Visually inspect for any precipitation in your working solutions and final assay mixture.

-

Rationale: this compound has limited aqueous solubility. Precipitation will reduce the effective concentration of the inhibitor, leading to an artificially high IC50 value. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.

-

-

Consistent Data Analysis:

-

Action: Use a standardized non-linear regression model (e.g., four-parameter logistic fit) for IC50 determination.

-

Rationale: Different curve-fitting algorithms can yield varying IC50 values from the same dataset.

-

Lack of Expected Effect in Cellular Assays

Problem: this compound shows potent inhibition in biochemical assays but has a weak or no effect in your cell-based experiments.

Click for troubleshooting steps

-

Assess Cell Permeability:

-

Action: While Trequinsin is known to be cell-permeable, its uptake can vary between cell types. Consider increasing the incubation time or using a higher concentration within a non-toxic range.

-

Rationale: Insufficient intracellular concentration will lead to a diminished effect.

-

-

Evaluate PDE3 Expression and Activity:

-

Action: Confirm the expression and activity of PDE3 in your specific cell line or primary cells using techniques like Western blotting, qPCR, or a PDE activity assay.

-

Rationale: The effect of a PDE3 inhibitor is dependent on the presence and activity of its target enzyme.

-

-

Consider Off-Target Effects:

-

Action: Be aware of the potential for off-target effects, particularly on intracellular calcium levels via CatSper activation in relevant cell types.

-

Rationale: The observed cellular phenotype may be a composite of on-target PDE3 inhibition and off-target effects, which could mask or alter the expected outcome.

-

-

Check for Compound Degradation in Media:

-

Action: The stability of this compound in aqueous cell culture media over long incubation periods is not well-documented. Consider preparing fresh dilutions immediately before use and minimizing the incubation time if degradation is suspected.

-

Rationale: Degradation of the compound in the assay medium will reduce its effective concentration.

-

Unexpected Cellular Responses

Problem: You observe cellular effects that are not consistent with PDE3 inhibition, such as a rapid increase in intracellular calcium.

Click for troubleshooting steps

-

Investigate Calcium Signaling:

-

Action: If your experimental system is sensitive to calcium, measure intracellular calcium levels upon treatment with this compound.

-

Rationale: Trequinsin is a known activator of CatSper channels, leading to calcium influx.[2][3][8] This can trigger a wide range of downstream signaling events unrelated to PDE3 inhibition.

-

-

Use Appropriate Controls:

-

Action: Include controls to differentiate between PDE3-mediated and off-target effects. For example, use a structurally different PDE3 inhibitor or a CatSper channel blocker in parallel experiments.

-

Rationale: Comparing the effects of different compounds can help to dissect the specific signaling pathways involved.

-

-

Consider Cell Type Specificity:

-

Action: The expression and functional importance of CatSper channels are highly cell-type specific, being most prominent in sperm. Investigate the potential expression and role of CatSper or other calcium channels in your experimental model.

-

Rationale: The off-target effects of Trequinsin on calcium signaling will be most pronounced in cells that express the relevant channels.

-

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 441.95 g/mol | [1] |

| Formula | C₂₄H₂₇N₃O₃・HCl | [1] |

| Solubility (DMSO) | ≥ 100 mM | [1] |

| Solubility (Ethanol) | ≥ 100 mM | [1] |

| Solubility (Water) | ~500 µM | [7] |

| Storage of Solid | Desiccate at Room Temperature | [1] |

| Storage of Stock Solution | -20°C for up to 6 months | [7] |

| Primary Target | Phosphodiesterase 3 (PDE3) | [1] |

| PDE3 IC50 | ~250 pM | [1] |

| Platelet Aggregation IC50 | ~50 pM | [1] |

| Sperm [Ca2+]i EC50 | ~6.4 µM | [2] |

Table 2: this compound PDE Selectivity Profile

| PDE Family | IC50 (nM) | Fold Selectivity vs. PDE3 | Reference |

| PDE3 | 0.25 | 1 | [1] |

| Other PDEs | Data not readily available | Data not readily available |

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol provides a general guideline for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Platelet Aggregation Measurement:

-

Pre-warm PRP and PPP to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add a standardized volume of PRP to a cuvette with a stir bar.

-

Add the desired concentration of this compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, or arachidonic acid).

-

Record the change in light transmission for 5-10 minutes.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

Protocol 2: Smooth Muscle Relaxation Assay

This protocol outlines a general method for evaluating the relaxant effect of this compound on pre-contracted smooth muscle strips in an isolated organ bath.

-

Tissue Preparation:

-

Isolate a segment of smooth muscle tissue (e.g., aorta, trachea, or ileum) from a laboratory animal.

-

Cut the tissue into strips or rings of appropriate size and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Connect the tissue to a force transducer to record isometric tension.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

-

Experimental Procedure:

-

Induce a stable contraction of the smooth muscle using a contractile agonist (e.g., phenylephrine (B352888) for aorta, carbachol (B1668302) for trachea or ileum).

-

Once a plateau in the contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration-response curve is complete.

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Visualizations

Caption: this compound signaling pathway.

Caption: Troubleshooting workflow for Trequinsin experiments.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 6. apexbt.com [apexbt.com]

- 7. Trequinsin, Hydrochloride Extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase (IC50 = 300 pM) and platelet aggregation in vitro. | 78416-81-6 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

Trequinsin Hydrochloride In Vivo Efficacy Technical Support Center

Welcome to the technical support center for Trequinsin (B1217036) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent phosphodiesterase 3 (PDE3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vivo results with Trequinsin hydrochloride show lower efficacy than anticipated from its picomolar in vitro potency. What are the potential reasons for this discrepancy?

A1: It is a common challenge that high in vitro potency does not directly translate to in vivo efficacy.[1] Several factors can contribute to this discrepancy for this compound:

-

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the animal model can significantly impact its exposure at the target site. Trequinsin may undergo rapid first-pass metabolism in the liver or gut wall, a common issue for many PDE inhibitors, which reduces the amount of active drug reaching systemic circulation.[2]

-

Solubility and Formulation: this compound has limited aqueous solubility (around 500 μM), although it is readily soluble in organic solvents like DMSO and ethanol.[3][4] Poor dissolution in gastrointestinal fluids can severely limit its oral absorption. The choice of vehicle for administration is critical.

-

Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to interact with its target tissue.

-

Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively transport it back into the intestinal lumen, thereby reducing absorption.[5]

-

Complex Mechanism of Action: Trequinsin not only inhibits PDE3 but also activates CatSper channels and modulates intracellular calcium and cGMP levels, particularly in sperm.[6][7] These additional activities could lead to complex physiological responses or even counter-regulatory mechanisms in a whole-organism setting that are not observed in isolated enzyme or cell-based assays.

Troubleshooting Guides

Guide 1: Investigating Low Oral Bioavailability

If you are encountering low or variable exposure after oral administration of this compound, follow these troubleshooting steps.

Step 1: Verify Compound and Formulation Integrity

-

Purity Check: Confirm the purity of your this compound batch (typically ≥97-98%).[3][8]

-

Formulation Analysis: Prepare your dosing formulation fresh on the day of the experiment.[2] Visually inspect for any precipitation. It is advisable to analyze the concentration and stability of Trequinsin in the final dosing vehicle to ensure accurate administration.

Step 2: Assess In Vitro Properties

-

Solubility: Determine the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict its dissolution in vivo.

-

Permeability: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess its intestinal permeability and determine if it is a substrate for efflux transporters.[2]

Step 3: Conduct a Pilot Pharmacokinetic (PK) Study

-

A pilot PK study using a small group of animals (e.g., mice or rats) is the most direct way to understand the in vivo behavior of Trequinsin.

-

Include an Intravenous (IV) Dosing Arm: Comparing the plasma concentration-time profile after oral (PO) administration to that after IV administration will allow you to calculate the absolute bioavailability.

-

Low exposure after PO but high exposure after IV suggests poor absorption.

-

Low exposure after both PO and IV dosing points towards rapid clearance or a large volume of distribution.

-

Below is a logical workflow for troubleshooting low in vivo efficacy.

Q2: What is a recommended starting point for formulating this compound for oral and intravenous in vivo studies?

A2: Proper formulation is crucial for achieving adequate exposure. Given its solubility profile, different approaches are needed for oral and intravenous routes.

| Parameter | Oral (PO) Formulation | Intravenous (IV) Formulation |

| Objective | Enhance solubility and absorption from the GI tract. | Ensure complete solubility and stability in a physiologically compatible vehicle. |

| Recommended Vehicle | A multi-component system is often required. A common starting point is a solution or suspension using GRAS (Generally Recognized As Safe) excipients. Example: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in water. For a solution, co-solvents like PEG 400 (e.g., 10-30%) can be used. | A clear, sterile, and isotonic solution is mandatory. Example: 5-10% DMSO, 40% PEG 400, and 50-55% Saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity. |

| Preparation Steps | 1. Weigh the required amount of Trequinsin HCl. 2. Create the vehicle by first dissolving Tween® 80 in water, then adding and dissolving methylcellulose. 3. Add the Trequinsin HCl to the vehicle and vortex/sonicate until a uniform suspension or clear solution is formed. | 1. Dissolve Trequinsin HCl in DMSO first. 2. Add PEG 400 and mix well. 3. Slowly add saline to the final volume while vortexing to prevent precipitation. 4. Filter the final solution through a 0.22 µm sterile filter. |

| Key Consideration | Prepare fresh daily. Ensure homogeneity of the suspension before each animal is dosed. | The final solution must be clear with no visible particulates. Administer slowly to avoid acute toxicity from the vehicle. |

Data Presentation

Table 1: Physicochemical and In Vitro Potency of this compound

| Property | Value | Reference |

| Molecular Weight | 441.95 g/mol | [3] |

| Formula | C₂₄H₂₇N₃O₃·HCl | [3] |

| Solubility (DMSO) | Up to 100 mM | [3] |

| Solubility (Ethanol) | Up to 100 mM | [3] |

| Solubility (Water) | ~500 µM | [4] |

| PDE3 Inhibition (IC₅₀) | 250 pM | [3] |

| PDE3A Inhibition (IC₅₀) | 0.04 nM | [9][10] |

| PDE3B Inhibition (IC₅₀) | 0.03 nM | [9][10] |

| Platelet Aggregation Inhibition (IC₅₀) | 50 pM | [3] |

| Sperm [Ca²⁺]i Increase (EC₅₀) | 6.4 µM | [6] |

Signaling Pathways

This compound has a well-defined primary mechanism of action and a more recently discovered novel pathway. Understanding both is key to interpreting in vivo results.

Primary Signaling Pathway: PDE3 Inhibition

Trequinsin is an extremely potent inhibitor of PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Trequinsin increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects like smooth muscle relaxation and inhibition of platelet aggregation.[3][11]

Novel Signaling Pathway in Human Sperm

In human sperm, Trequinsin has been shown to act through a distinct pathway. It directly activates the CatSper ion channel, leading to an influx of Ca²⁺. This, along with an increase in cGMP, contributes to sperm hyperactivation, a crucial step for fertilization.[6][7][12]

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study of this compound in Rats

Objective: To determine the plasma concentration-time profile and absolute bioavailability of this compound following a single oral and intravenous dose.

Materials:

-

This compound

-

Dosing vehicles (see Q2 for examples)

-

Male Sprague-Dawley rats (8-10 weeks old, n=3-4 per group)

-

Dosing gavage needles and syringes

-

IV catheters (for jugular or femoral vein cannulation)

-

Blood collection tubes (e.g., K2EDTA-coated)

-

Centrifuge, pipettes, and cryovials

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimatization: Acclimate animals for at least 3 days prior to the study. For the IV group, cannulate the animals one day before dosing.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare PO and IV dosing formulations fresh on the day of the experiment as described in Q2.

-

Dosing:

-

Oral Group: Administer a single dose (e.g., 5 or 10 mg/kg) via oral gavage. Record the exact time of dosing.

-

IV Group: Administer a single slow bolus dose (e.g., 1 or 2 mg/kg) via the indwelling catheter.

-

-

Blood Sampling:

-

Collect sparse blood samples (approx. 150-200 µL) from each animal at predetermined time points.

-

Suggested Time Points (PO): pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Suggested Time Points (IV): pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Plasma Processing:

-

Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to new, labeled cryovials and store at -80°C until bioanalysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Trequinsin in rat plasma.

-

Analyze the plasma samples to determine the concentration of Trequinsin at each time point.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and Clearance.

-

Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

References

- 1. The misleading nature of in vitro and ex-vivo findings in studying the impact of stress hormones on NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Trequinsin, Hydrochloride Extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase (IC50 = 300 pM) and platelet aggregation in vitro. | 78416-81-6 [sigmaaldrich.com]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 8. apexbt.com [apexbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound (78416-81-6) for sale [vulcanchem.com]

- 12. researchgate.net [researchgate.net]

Overcoming resistance to Trequinsin hydrochloride in cell lines

Technical Support Center: Trequinsin Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, particularly concerning cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE3, Trequinsin leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which can lead to various cellular effects including vasodilation and inhibition of platelet aggregation.[1][3][4]

Q2: My cells, which were previously sensitive to Trequinsin, are now showing a reduced response. What are the potential reasons?

A2: A reduced response to this compound in previously sensitive cell lines suggests the development of acquired resistance. Several mechanisms, common to targeted inhibitors, could be responsible:

-

Target Overexpression: The cells may have increased the expression of the target enzyme, PDE3A or PDE3B, requiring a higher concentration of the drug to achieve the same level of inhibition.

-

Increased Drug Efflux: Cells might upregulate ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, thereby reducing the intracellular concentration of Trequinsin.

-

Bypass Pathway Activation: The cells may have activated alternative signaling pathways that compensate for the inhibition of PDE3. For instance, alterations in other PDE families or downstream effectors in the cAMP/PKA pathway could maintain cell survival or proliferation.[5][6]

-

Compound Instability: Ensure that your Trequinsin stock solution has been stored correctly and has not degraded. It is soluble in DMSO and ethanol (B145695) and should be stored desiccated at room temperature.

Q3: How can I experimentally confirm that my cell line has developed resistance to Trequinsin?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of Trequinsin in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[5] A significant rightward shift (increase) in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability or proliferation assay, such as the MTT or MTS assay.

Q4: What is the direct biochemical downstream effect I should measure to confirm Trequinsin is working as expected at a cellular level?

A4: Since Trequinsin inhibits the degradation of cAMP, the most direct downstream effect to measure is an increase in intracellular cAMP levels.[7] You can use commercially available ELISA or FRET-based biosensor kits to quantify cAMP levels in your cell lysates after treatment with Trequinsin. A lack of cAMP accumulation after treatment in resistant cells, compared to a robust increase in sensitive cells, would point towards a resistance mechanism upstream of cAMP production (like drug efflux) or at the level of the target itself.

Q5: Are there strategies to overcome Trequinsin resistance?

A5: Yes, once you have an idea of the resistance mechanism, you can devise strategies to overcome it.

-

Combination Therapy: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway may restore sensitivity.[5][6] For example, if you observe upregulation of another PDE family member, a combination of PDE inhibitors could be effective.

-

Increase Dose: In cases of target overexpression, a higher concentration of Trequinsin might be sufficient to restore the desired effect, although this may not always be feasible or desirable due to off-target effects.

-

Use of Efflux Pump Inhibitors: If increased drug efflux is suspected, co-treatment with a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A) could increase the intracellular concentration of Trequinsin and restore its efficacy.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing Trequinsin resistance.

| Problem | Possible Cause | Recommended Action | Expected Outcome |

| No cellular response to Trequinsin treatment. | 1. Degraded Trequinsin stock.2. Intrinsic cell line resistance (low/no PDE3 expression).3. Acquired resistance. | 1. Prepare a fresh stock of this compound.2. Perform a Western blot or qPCR to check for PDE3A/B expression.3. Perform an IC50 determination assay (see Protocol 1) and compare with the parental cell line. | 1. Response is restored with fresh compound.2. Confirm if the cell line is an appropriate model.3. A significant increase in IC50 confirms acquired resistance. |

| IC50 is significantly increased in the treated cell line. | 1. Increased drug efflux.2. Overexpression of PDE3.3. Altered cAMP signaling. | 1. Test for overexpression of ABC transporters (e.g., P-glycoprotein) via Western blot.2. Quantify PDE3A/B protein levels via Western blot (see Protocol 3).3. Measure intracellular cAMP levels post-treatment (see Protocol 2). | 1. Higher ABC transporter levels in resistant cells suggest efflux.2. Higher PDE3 levels in resistant cells suggest target overexpression.3. Blunted cAMP response in resistant cells suggests altered signaling upstream or at the target. |

| cAMP levels do not increase upon Trequinsin treatment in resistant cells. | 1. Overexpression of PDE3.2. Increased activity of other PDE families.3. Impaired adenylyl cyclase activity. | 1. Confirm with Western blot (Protocol 3).2. Use a pan-PDE inhibitor (like IBMX) to see if cAMP levels can be restored.3. Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and measure cAMP.[8] | 1. Higher PDE3 levels explain the need for more inhibitor.2. If IBMX restores cAMP, it suggests compensation by other PDEs.3. If Forskolin fails to increase cAMP, the issue may lie with cAMP synthesis, not degradation. |

| cAMP levels increase, but the desired downstream biological effect is absent. | 1. Alteration in downstream cAMP effectors.2. Activation of a compensatory "bypass" pathway. | 1. Analyze the activation state (e.g., phosphorylation) of PKA and its substrates via Western blot.2. Use a phospho-kinase array to screen for hyperactivated survival pathways (e.g., PI3K/Akt, MAPK/ERK). | 1. Lack of PKA activation despite high cAMP points to defects in this specific pathway.2. Identification of an activated bypass pathway suggests a target for combination therapy.[5][6] |

Quantitative Data Summary

The following tables present hypothetical data to illustrate the quantitative changes observed in resistant cell lines.

Table 1: IC50 Values of Trequinsin in Sensitive vs. Resistant Cell Lines This table shows a typical 50-fold shift in the IC50 value, a common observation in the development of acquired drug resistance.

| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |

| Parental (Sensitive) | 72 hours | 15 nM | 1x |

| Trequinsin-Resistant | 72 hours | 750 nM | 50x |

Table 2: Effect of an Efflux Pump Inhibitor on Trequinsin Efficacy This table demonstrates how a combination therapy can restore sensitivity. Here, a non-toxic concentration of Verapamil (an ABC transporter inhibitor) is used to reverse resistance.

| Cell Line | Treatment | Trequinsin IC50 (nM) |

| Parental (Sensitive) | Trequinsin alone | 15 nM |

| Trequinsin-Resistant | Trequinsin alone | 750 nM |

| Trequinsin-Resistant | Trequinsin + 1 µM Verapamil | 25 nM |

Visual Guides: Pathways and Workflows

Diagram 1: Trequinsin Mechanism of Action

Caption: Mechanism of Trequinsin in the cAMP signaling pathway.

Diagram 2: Troubleshooting Workflow for Trequinsin Resistance

Caption: A logical workflow for diagnosing Trequinsin resistance.

Diagram 3: Potential Mechanisms of Resistance

Caption: Major categories of acquired drug resistance mechanisms.

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Cell Viability Assay

-

Cell Seeding: Seed cells (both parental and suspected resistant lines) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might be from 1 pM to 10 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the Trequinsin dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the blank, normalize the data to the vehicle control. Plot the normalized viability against the log of the Trequinsin concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels by ELISA

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with Trequinsin at various concentrations (e.g., 1x, 10x, and 100x the sensitive IC50) for a short period (e.g., 15-30 minutes). Include a vehicle control.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (following the manufacturer's instructions).

-

ELISA Procedure: Perform the competitive ELISA according to the kit's protocol. This typically involves adding cell lysates and a fixed amount of HRP-conjugated cAMP to wells pre-coated with an anti-cAMP antibody.

-

Detection: After incubation and washing steps, add the substrate solution and stop the reaction. Measure the absorbance on a plate reader.

-

Analysis: The signal intensity will be inversely proportional to the cAMP concentration in the sample. Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

Protocol 3: Western Blot Analysis of PDE3A Expression

-

Lysate Preparation: Prepare protein lysates from both parental and resistant cell lines. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE3A (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Loading Control: Simultaneously, probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.

-

Detection: Wash the membrane again, add an enhanced chemiluminescent (ECL) substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the PDE3A band intensity to the loading control band intensity for each sample to compare expression levels.

References

- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of sperm capacitation and fertilizing capacity by adjudin is mediated by chloride and its channels in humans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Trequinsin Hydrochloride and Fluorescent Probes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trequinsin hydrochloride in experiments involving fluorescent probes. This compound is a potent phosphodiesterase 3 (PDE3) inhibitor known to modulate intracellular calcium ([Ca²⁺]i) and cyclic nucleotide levels.[1][2][3][4][5] Its use in fluorescence-based assays requires careful consideration of potential interactions that could affect data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of phosphodiesterase type 3 (PDE3).[1][2][5] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation within the cell.[3][5] This increase in cyclic nucleotides can activate various downstream signaling pathways. Additionally, Trequinsin has been shown to activate CatSper channels, leading to an increase in intracellular calcium concentrations ([Ca²⁺]i).[3][4][5]

Q2: Can this compound interfere with fluorescent assays?

-

Autofluorescence: The compound itself may fluoresce when excited at the same wavelength as the experimental probe, leading to an artificially high signal.

-

Signal Quenching (Inner Filter Effect): The compound may absorb the excitation or emission light of the fluorescent probe, leading to a decrease in the detected signal.

Q3: Which fluorescent probes are most likely to be affected by this compound?

Based on its pale yellow color, fluorescent probes that are excited by blue light (approximately 400-500 nm) are most likely to be affected. This includes common calcium indicators such as:

-

Fluo-4: Excitation maximum around 494 nm.

-

Fura-2: Excitation maxima at 340 nm and 380 nm (ratiometric). The 380 nm excitation is less likely to be affected, but the overall ratio could be skewed.

-

Indo-1: Excitation maximum around 330-350 nm.

Probes excited at longer wavelengths (green, orange, or red regions of the spectrum) are less likely to be affected by a compound that appears pale yellow.

Q4: How can I determine if this compound is interfering with my assay?

A simple control experiment can be performed. Measure the fluorescence of a solution of this compound at the same concentration used in your experiments, in the same buffer, and using the same instrument settings (excitation and emission wavelengths, gain, etc.). This will reveal if the compound exhibits significant autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without the addition of this compound in a cell-free system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in fluorescence-based assays.

| Problem | Possible Cause | Recommended Solution |

| Unexpectedly high fluorescence signal after adding this compound. | This compound may be autofluorescent at the wavelengths used. | 1. Perform a control experiment with this compound alone to measure its intrinsic fluorescence. 2. Subtract the background fluorescence of this compound from your experimental values. 3. Consider using a fluorescent probe with excitation and emission wavelengths shifted to the red region of the spectrum to minimize overlap. |

| Lower than expected fluorescence signal or a decrease in signal upon this compound addition. | This compound may be quenching the fluorescence of your probe (inner filter effect). | 1. Measure the absorbance spectrum of this compound to identify its absorbance maxima. 2. If there is significant overlap with your probe's excitation or emission wavelengths, consider using a lower concentration of this compound if experimentally feasible. 3. Select a fluorescent probe with spectral properties that do not overlap with the absorbance of this compound. 4. Use a ratiometric probe if possible, as the ratio of two wavelengths may be less affected by quenching than the absolute intensity of a single wavelength. |

| Inconsistent or variable results between wells or experiments. | 1. Incomplete dissolution of this compound. 2. Interaction of this compound with the fluorescent probe over time. 3. Cell health affected by the compound or vehicle (e.g., DMSO). | 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into your assay buffer. This compound is soluble in DMSO and ethanol.[3][4] 2. Perform time-course experiments to check for signal stability after the addition of this compound. 3. Include a vehicle-only control to assess the effect of the solvent on the cells and the fluorescence signal. Ensure the final DMSO concentration is low (typically ≤0.5%). |